Product packaging for Boc-4-amino-3-methoxybenzoic acid(Cat. No.:CAS No. 180976-98-1)

Boc-4-amino-3-methoxybenzoic acid

Cat. No.: B179885
CAS No.: 180976-98-1
M. Wt: 267.28 g/mol
InChI Key: KVXONAJLCIBQKV-UHFFFAOYSA-N
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Description

Significance of Protected Amino Benzoic Acid Derivatives as Synthetic Intermediates

Protected amino benzoic acids are a critical class of compounds in organic synthesis. The amino group is highly reactive and can participate in numerous undesired side reactions. By "protecting" this group with a removable moiety like the Boc group, chemists can selectively carry out reactions at other sites of the molecule. libretexts.orgpeptide.com

The Boc group is particularly advantageous because it is stable under a variety of reaction conditions but can be easily removed with a mild acid treatment, such as with trifluoroacetic acid. libretexts.org This orthogonality allows for precise control over the synthetic pathway, which is essential when constructing complex molecules with multiple functional groups. The use of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. chemimpex.comnih.govspringernature.com

Contextualization within Organic Synthesis and Medicinal Chemistry Paradigms

Within the broader fields of organic synthesis and medicinal chemistry, Boc-4-amino-3-methoxybenzoic acid and similar protected amino benzoic acid derivatives serve as indispensable building blocks. chemimpex.comnih.gov Their bifunctional nature, possessing both a carboxylic acid and a protected amine, allows them to be incorporated into larger molecular frameworks through well-established chemical transformations.

In medicinal chemistry, the aminobenzoic acid scaffold is a common feature in many biologically active compounds. nih.govmdpi.com The ability to modify the substitution pattern on the aromatic ring, as seen with the methoxy (B1213986) group in this particular compound, provides a means to fine-tune the pharmacological properties of a potential drug candidate. For instance, derivatives of methoxybenzoic acids have been investigated for their potential to inhibit cancer cell proliferation. The strategic use of protecting groups like Boc is fundamental to the synthesis of these complex and often delicate molecules.

Overview of the Chemical Scaffold and its Versatility

The chemical scaffold of this compound consists of a central benzene (B151609) ring substituted with a carboxylic acid group, a methoxy group, and a Boc-protected amino group. This arrangement of functional groups offers significant synthetic versatility.

The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Boc-protected amine, once deprotected, provides a nucleophilic site for further functionalization, such as acylation or alkylation. The methoxy group on the aromatic ring influences the electronic properties of the molecule and can direct the position of subsequent electrophilic aromatic substitution reactions.

This inherent versatility makes this compound a valuable starting material for the synthesis of a diverse range of target molecules, including kinase inhibitors and other potential therapeutic agents. rug.nlnih.govtandfonline.comnih.gov The strategic placement of the functional groups on the aromatic ring provides a template that can be elaborated upon to create novel compounds with specific desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO5 B179885 Boc-4-amino-3-methoxybenzoic acid CAS No. 180976-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXONAJLCIBQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572726
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180976-98-1
Record name 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Synthetic Transformations Involving Boc 4 Amino 3 Methoxybenzoic Acid

Peptide Coupling and Bioconjugation Reactions

Boc-4-amino-3-methoxybenzoic acid is frequently employed in peptide synthesis and bioconjugation, where the goal is to link molecules together, with at least one being a biomolecule. chemimpex.comru.nl The presence of the Boc protecting group is essential for these processes, as it prevents the amine from participating in unwanted side reactions, allowing the carboxylic acid to be selectively coupled.

The primary application of this compound in synthesis is the formation of amide bonds. The carboxylic acid moiety can be activated using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt), or HBTU/DIPEA. diva-portal.orgrsc.org This activated acid then readily reacts with the free amino group of an amino acid ester to form a stable amide linkage.

The Boc protecting group on the aniline (B41778) nitrogen ensures that the molecule acts as a monofunctional acid during this step. This chemoselectivity is fundamental to its utility in the stepwise construction of peptide chains. More recent methodologies in peptide bond formation also utilize N-Boc protected aminoacyl phosphate (B84403) esters, which can facilitate efficient coupling in aqueous environments. nih.gov

Following the initial coupling reaction, the Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine at the 4-position of the benzoyl moiety. rsc.org This newly deprotected amine serves as a nucleophile for the next coupling step, allowing for the elongation of the peptide chain. This iterative process of coupling and deprotection enables the seamless incorporation of the 4-amino-3-methoxybenzoyl unit into complex peptide sequences. researchgate.net This strategy is valuable in creating peptide-based molecules with modified backbones, which can alter their biological activity and pharmacokinetic properties. For instance, related aminobenzoic acid derivatives have been incorporated as linkers in complex molecules such as gastrin-releasing peptide (GRP) analogues. google.comgoogle.com

The aromatic scaffold of this compound is an ideal starting point for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation. diva-portal.orgupc.edu

The structure of aminobenzoic acids is well-suited for creating branched or "pseudo" peptides. A closely related analogue, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), demonstrates this principle effectively. researchgate.net In this strategy, the different amino groups on the scaffold can be selectively protected and deprotected. researchgate.net A peptide chain can be built from the carboxylic acid terminus first. Subsequently, the protecting group on the ring's amino group (equivalent to the Boc group in the title compound) can be removed, allowing a second, distinct peptide chain to be synthesized from this position. This results in a branched pseudopeptide, where two different peptide strands are attached to a central, non-natural aromatic core. researchgate.net This approach was successfully used in the solid-phase synthesis of the branched pseudopeptide Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH2. researchgate.net

Introducing rigid structural elements into a peptide is a common strategy to restrict its conformational flexibility. diva-portal.orgupc.edu The planar aromatic ring of this compound, when incorporated into a peptide backbone, serves as a conformational constraint. This rigidity can help lock the peptidomimetic into a specific three-dimensional shape that is optimal for binding to a biological target. diva-portal.org This design principle is widely used in medicinal chemistry, with various scaffolds like diketopiperazines (DKPs) and pyrrole-based amino acids being employed to induce specific secondary structures, such as β-turns and β-hairpins. researchgate.netresearchgate.net

A sophisticated application of substituted aminobenzoic acids is in the construction of mimics of protein secondary structures, particularly β-sheets. nih.govnih.gov Research has shown that a structural isomer, 5-amino-2-methoxybenzoic acid, can be used as a template to create an unnatural amino acid designated "Hao". researchgate.netnih.gov The Hao unit is designed to replace a tripeptide segment and arranges its hydrogen bond donors and acceptors in a planar geometry that mimics one edge of a peptide β-strand. nih.govnih.gov When incorporated into a peptide sequence, this template promotes the formation of stable, antiparallel β-sheet structures. nih.govacs.org While the published research has focused on the 5-amino-2-methoxy isomer, the underlying chemical principle of using a pre-organized aromatic template to direct peptide folding is directly applicable. nih.govacs.org Therefore, this compound represents a viable building block for developing novel β-sheet mimetics based on the same design strategy.

Bioconjugation for Targeted Delivery and Imaging

The scaffold of 4-amino-3-methoxybenzoic acid, obtainable from its Boc-protected precursor, is valuable in the field of bioconjugation for creating molecules aimed at targeted drug delivery and medical imaging. The carboxylic acid and the deprotected amino group serve as key handles for attaching the molecule to peptides, proteins, imaging agents, or drug payloads.

Researchers have utilized derivatives of 4-amino-3-methoxybenzoic acid in the synthesis of prospective imaging probes for Positron Emission Tomography (PET). nih.gov For instance, it has been incorporated into the structure of ligands targeting the 5-HT₄ receptor. nih.gov In one approach, the carboxylic acid of 4-amino-3-methoxybenzoic acid was coupled with (1-butylpiperidin-4-yl)methanamine to form an amide linkage, creating a key intermediate for these imaging agents. nih.gov Similarly, this benzoic acid derivative was a crucial component in the synthesis of a bioorthogonal probe for imaging Polo-Like Kinase 1 (PLK1), a key regulator of cell division, which is often overexpressed in tumors. harvard.edu The synthesis involved an amination reaction between 4-amino-3-methoxybenzoic acid and a chloropyrimidine scaffold, demonstrating its utility in constructing complex kinase inhibitors designed for cellular imaging. harvard.edu

The inherent properties of the 4-aminobenzoic acid structure have been shown to be critical for biological targeting. Studies on inhibitors of multidrug resistance-associated proteins (MRPs) revealed that the carboxyl group of the 4-aminobenzoic acid moiety is essential for their inhibitory activity and selectivity, highlighting its role in molecular recognition at the target site. nih.gov This characteristic is fundamental when designing conjugates for targeted drug delivery, as the linker and payload must not abrogate the specific interactions of the targeting vector. mdpi.comgoogle.com

Functional Group Interconversions and Aromatic Modifications

The chemical reactivity of this compound is defined by its three main components: the carboxylic acid, the methoxy (B1213986) group, and the aromatic ring. Each of these can be selectively modified to generate a diverse library of derivatives.

Manipulation of the Carboxyl Group

The carboxylic acid moiety is a primary site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental for attaching the molecule to other chemical entities, such as in peptide synthesis or the creation of prodrugs. bath.ac.ukchemimpex.com

Amidation and Esterification: Standard peptide coupling reagents are frequently employed to form amide bonds. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or coupling activators like O-benzotriazole-N,N,N',N'-tetramethyluroniumhexafluorophosphate (HBTU). harvard.edugla.ac.uknih.gov For example, the amidation of 4-amino-3-methoxybenzoic acid with various amines has been achieved using these methods to produce ligands for biological targets. nih.govbath.ac.uk Esterification can be accomplished through reaction with alcohols under acidic conditions or via activation of the carboxylic acid. rsc.orgrsc.orgdiva-portal.org

Reaction TypeReagent/ConditionsPurposeReference(s)
AmidationEDCI, HOBt, DIPEAPeptide coupling, linker attachment harvard.edunih.govpubcompare.ai
AmidationHBTU, DIPEASynthesis of bioactive amides gla.ac.uk
EsterificationThionyl chloride, MethanolCarboxyl group protection bath.ac.uk
EsterificationPyridinesulfonyl fluorideFormation of esters rsc.org

Reduction: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like diborane (B8814927) (B₂H₆) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.gov This reaction converts the benzoic acid derivative into a benzyl (B1604629) alcohol, providing a different functional handle for further synthetic modifications. The specific reduction of carboxyl groups without affecting peptide bonds has been demonstrated using diborane in peptide and protein chemistry. nih.gov

Derivatization of the Methoxy Moiety

The methoxy group (-OCH₃) offers another site for chemical alteration, primarily through demethylation to reveal a phenolic hydroxyl group.

Demethylation: The cleavage of the methyl-aryl ether is a key transformation, as the resulting phenol (B47542) is a versatile precursor for a wide range of derivatives. This demethylation can be achieved using Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). google.com For example, a phenol precursor for a radiolabeled ligand was synthesized by the demethylation of a 4-amino-3-methoxybenzoic acid derivative. nih.gov This newly exposed hydroxyl group can then be alkylated to introduce different substituents, such as fluoroalkoxy groups, which are often used in medicinal chemistry to modulate pharmacokinetic properties. nih.govnih.gov A process for the regioselective demethylation of the para-methoxy group in 3,4-dimethoxybenzoic acid esters using an excess of aluminum halide has been reported, which is directly applicable to the title compound's scaffold. google.com

Introduction of Additional Substituents on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the Boc-protected amino group and the methoxy group. masterorganicchemistry.com Both are ortho, para-directing groups. In this molecule, the positions ortho to the powerful activating amino group (positions 3 and 5) and ortho to the methoxy group (positions 2 and 4) are the most likely sites for substitution. Given the existing substitution pattern, incoming electrophiles are directed to the available positions on the ring.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be accomplished using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) in acetic acid have been used to install chloro, bromo, and iodo substituents on the aromatic ring of similar aniline derivatives. nih.gov The synthesis of 3-bromo-4-methoxybenzoic acid via the direct bromination of 4-methoxybenzoic acid is a known transformation, indicating the feasibility of such reactions. ontosight.ai The electron-rich nature of the ring facilitates these substitutions, which are useful for modulating electronic properties or providing a handle for subsequent cross-coupling reactions. acs.org

Nitration: Nitration can introduce a nitro group onto the ring, which can then be reduced to an amino group, allowing for further derivatization. The synthesis of a nitro-analogue of a 5-HT₄ receptor ligand was achieved from a related starting material, demonstrating that nitration is a viable strategy for functionalizing this aromatic system. nih.gov

Selective Deprotection Methodologies

The Boc (tert-butyloxycarbonyl) group is a crucial feature of the title compound, serving as a protecting group for the amine. Its selective removal is a key step in many synthetic sequences, unmasking the nucleophilic amino group for subsequent reactions.

Chemical Cleavage of the Boc Protecting Group

The Boc group is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. jkchemical.comresearchgate.net This orthogonality makes it highly valuable in multi-step synthesis. organic-chemistry.org

The standard and most common method for Boc deprotection involves treatment with a strong acid. chemistrysteps.com Trifluoroacetic acid (TFA), often in an inert solvent such as dichloromethane (B109758) (DCM), is widely used for this purpose. nih.govnih.govmdpi.com The reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free amine. chemistrysteps.com Other acidic conditions, such as 4M hydrochloric acid (HCl) in dioxane, are also effective. nih.gov The choice of acid and solvent can be tailored to the substrate's sensitivity and solubility. The use of p-toluenesulfonic acid (pTSA) has also been reported as a greener alternative to TFA for Boc deprotection. mdpi.com

ReagentSolventTypical ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature nih.govmdpi.com
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature nih.gov
p-Toluenesulfonic Acid (pTSA)Deep Eutectic SolventRoom Temperature mdpi.com

Orthogonal Deprotection Strategies in Multistep Syntheses

In the realm of complex organic synthesis, the use of multifunctional building blocks like this compound necessitates a sophisticated approach to protecting group chemistry. Orthogonal deprotection strategies are paramount, enabling the selective removal of one protecting group in the presence of others, thereby allowing for sequential chemical transformations at different sites within the molecule. For this compound, the key functional groups requiring strategic protection and deprotection are the N-Boc protected amine and the carboxylic acid.

The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, known for its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic environments, but its lability under acidic conditions. organic-chemistry.orgarkat-usa.org This characteristic allows for its selective removal without affecting other protecting groups that are cleaved under different, non-acidic conditions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or mineral acids such as HCl. researchgate.netacsgcipr.orgyoutube.com

The successful implementation of orthogonal strategies in syntheses involving this compound hinges on the judicious choice of a protecting group for the carboxylic acid function. This choice dictates the sequence of synthetic steps.

Key Orthogonal Pairings:

Boc/Benzyl Ester (Bn): This is a classic orthogonal pair. The carboxylic acid of this compound can be converted to a benzyl ester. The Boc group can be selectively cleaved using TFA, leaving the benzyl ester intact. researchgate.net The resulting free amine can then undergo further reactions, such as amide bond formation. Subsequently, the benzyl ester can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which does not affect acid-labile groups. nih.gov This strategy is highly effective for sequential modifications of the amine and carboxylic acid moieties.

Boc/Alkyl Esters (Methyl or Ethyl): Simple alkyl esters, such as methyl or ethyl esters, are stable to the acidic conditions used for Boc removal. researchgate.net However, they can be cleaved under basic conditions through saponification (e.g., using LiOH or NaOH). The Boc group is completely stable to these basic conditions. organic-chemistry.org This allows for a synthetic route where the ester is first hydrolyzed to reveal the carboxylic acid for a coupling reaction, while the Boc-protected amine remains shielded. The Boc group can then be removed in a later acidic step.

Boc/Fmoc: In more complex syntheses, where another amine-containing molecule might be coupled to the carboxylic acid of this compound, the Boc/Fmoc (9-fluorenylmethoxycarbonyl) strategy is a powerful tool. The Fmoc group is labile to basic conditions, typically treatment with piperidine (B6355638) in DMF, while the Boc group is stable. researchgate.netsigmaaldrich.com Conversely, the Fmoc group is stable to the acidic conditions (TFA) used to cleave the Boc group. researchgate.net This orthogonality is a foundational principle in solid-phase peptide synthesis and is applicable to other complex multistep syntheses.

Non-Orthogonal (Simultaneous) Deprotection:

Boc/tert-Butyl Ester (tBu): It is important to distinguish orthogonal strategies from non-orthogonal ones. A tert-butyl ester, like the Boc group, is labile to strong acids. researchgate.netacsgcipr.org Therefore, if the carboxylic acid of the parent compound were protected as a tBu ester, treatment with TFA would cleave both the Boc group and the tBu ester simultaneously. This approach is useful when the concurrent deprotection of both the amine and carboxylic acid is desired.

The following table summarizes the relationship between the Boc group and common protecting groups for the carboxylic acid function, highlighting their orthogonal nature.

Table 1: Orthogonal Deprotection Schemes with Boc-Protected Amines

Protecting Group 1 (PG1)Cleavage Condition for PG1Protecting Group 2 (PG2) (on Carboxyl)Cleavage Condition for PG2Orthogonal?
Boc Acid (e.g., TFA, HCl) researchgate.netacsgcipr.orgBenzyl (Bn) Ester Hydrogenolysis (H₂, Pd/C) nih.govYes
Boc Acid (e.g., TFA, HCl) researchgate.netacsgcipr.orgMethyl/Ethyl Ester Base (e.g., NaOH, LiOH) researchgate.netYes
Boc Acid (e.g., TFA, HCl) researchgate.netacsgcipr.orgFmoc (on another amine) Base (e.g., Piperidine) researchgate.netsigmaaldrich.comYes
Boc Acid (e.g., TFA, HCl) researchgate.netacsgcipr.orgtert-Butyl (tBu) Ester Acid (e.g., TFA) researchgate.netNo (Simultaneous)

This strategic application of protecting groups allows chemists to precisely control the reactivity of the this compound scaffold, enabling its incorporation into complex target molecules through carefully planned, multistep synthetic sequences.

Applications in Advanced Chemical Synthesis and Material Science Research

Design and Development of Molecular Scaffolds

The inherent structural rigidity and the presence of multiple functional groups make Boc-4-amino-3-methoxybenzoic acid an ideal starting point for the construction of diverse molecular scaffolds.

While direct literature explicitly detailing the use of this compound in large-scale combinatorial libraries is not abundant, its structural motifs are highly amenable to such synthetic strategies. The Boc-protecting group is crucial in combinatorial synthesis as it allows for the sequential and controlled addition of various building blocks. The synthesis of hydrofuroquinoline libraries, for instance, has utilized the isomeric 3-amino-4-methoxybenzoic acid, highlighting the utility of this substitution pattern in generating diverse molecular entities. googleapis.com The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different building blocks to form a large array of final products, are well-supported by the functionalities present in this compound.

This compound has been instrumental in the development of novel therapeutic agents. A significant application lies in the synthesis of inhibitors of protein isoprenyl transferases, such as farnesyltransferase. google.comgoogle.com These enzymes are implicated in the post-translational modification of key signaling proteins like Ras, which are often mutated in cancerous cells.

For instance, this compound has been utilized as a key intermediate in the synthesis of peptidomimetics designed to inhibit these enzymes. google.com The synthesis of N-BOC-4-amino-3-methoxybenzoyl methionine methyl ester serves as a prime example of its application in creating potent enzyme inhibitors. google.commdpi.com The process involves the coupling of this compound with methionine methyl ester hydrochloride. google.com

IntermediateReactantProductApplication
This compoundMethionine methyl ester hydrochlorideN-BOC-4-amino-3-methoxybenzoyl methionine methyl esterInhibitor of protein isoprenyl transferases

This strategic use of this compound allows for the introduction of specific side chains and functional groups that can interact with the active site of the target enzyme, leading to the development of highly selective and potent drug candidates.

The conformational properties of molecules derived from this compound make it a valuable scaffold for the design of receptor ligands. The ability to introduce diverse substituents on the aromatic ring and the carboxylic acid group allows for the fine-tuning of the molecule's three-dimensional shape and electronic properties, which are critical for receptor binding.

Research into the development of ligands for various receptors has indirectly pointed to the utility of scaffolds like this compound. The synthesis of azobenzene (B91143) derivatives from 4-amino-3-methoxybenzoic acid, for example, creates photo-switchable molecules that can be used to control biological activity with light, a concept with significant implications for receptor pharmacology. epo.org The design of such molecules relies on the predictable geometry and reactivity of the starting benzoic acid derivative. epo.org

Integration into Advanced Materials

The functional groups on this compound also allow for its incorporation into polymeric systems and for the modification of material surfaces, imparting novel properties.

The deprotected form, 4-amino-3-methoxybenzoic acid, can be polymerized to create conductive polymers. researchgate.net These polymers are of interest for various applications, including electronics and biomedical devices. A notable example is the development of a conductive copolymer from poly(aniline-co-3-amino-4-methoxybenzoic acid), which has been used for the separation and recovery of palladium. tdx.cat

Furthermore, the biocompatibility of polymers derived from related aminobenzoic acids has been explored. For example, a hydrogel composed of poly-3-amino-4-methoxybenzoic acid and gelatin has shown promise in myocardial tissue engineering due to its enhanced cell adhesion and growth properties. tdx.cat This suggests that polymers derived from 4-amino-3-methoxybenzoic acid could also possess favorable biocompatibility for medical applications.

The synthesis of azobenzene derivatives from 4-amino-3-methoxybenzoic acid also opens up possibilities for creating photo-responsive polymers. epo.org These "smart" materials can change their properties, such as their conformation or polarity, in response to light, which can be harnessed for applications like controlled drug release or light-triggered actuators.

Polymer SystemMonomer/PrecursorKey Property/Application
Conductive Copolymer3-Amino-4-methoxybenzoic acid (isomer)Palladium recovery
Biocompatible HydrogelPoly-3-amino-4-methoxybenzoic acid-gelatinMyocardial tissue engineering
Photo-responsive Polymer Precursor4-((2-hydroxy-5-methylphenyl) diazenyl)-3-methoxybenzoic acidPotential for smart materials

The conductive nature of polymers derived from aminobenzoic acids makes them suitable for use in coatings that can provide electrostatic dissipation or shielding against electromagnetic interference. While direct studies on coatings made from poly(4-amino-3-methoxybenzoic acid) are limited, the electrochemical behavior of related conducting polymers suggests their potential in surface modification applications.

The ability to functionalize the polymer backbone also allows for the attachment of other molecules, which can be used to tailor the surface properties of a material. For example, a coating containing a polymer derived from 4-amino-3-methoxybenzoic acid could be functionalized with specific ligands to create a surface that selectively binds to certain cells or proteins, a desirable feature in biosensors and medical implants. The development of membranes with controlled release properties using azobenzene-modified polymers further illustrates the potential for surface modification.

Conductive Hydrogels for Biomedical Applications (e.g., nerve guidance conduits)

The development of advanced biomaterials for nerve regeneration is a critical area of research, addressing the challenges of repairing peripheral nerve injuries. A promising strategy involves the use of conductive hydrogels to provide a supportive and electrically stimulating environment for nerve growth. In this context, derivatives of this compound are utilized as key building blocks for creating these sophisticated hydrogels. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for synthetic strategies, allowing for controlled polymerization of the monomer, 3-amino-4-methoxybenzoic acid (AMB), into a conductive polymer. This polymer can then be integrated into a biocompatible hydrogel scaffold.

Detailed Research Findings

Recent research has focused on the fabrication of novel nerve guidance conduits (NGCs) using a conductive hydrogel composed of 3-amino-4-methoxybenzoic acid grafted gelatin (PAMB-G). researchgate.netulb.be In these studies, the conductive PAMB-G is integrated with other biomaterials to create a structure that mimics the natural nerve environment.

One notable approach involves the development of a bioengineered NGC by assembling a poly(vinyl alcohol) (PVA) conduit filled with a conductive hydrogel. uic.esresearchgate.net This hydrogel is formulated by crosslinking PAMB-G with a decellularized extracellular matrix (dECM) derived from sources such as porcine Achilles tendon. researchgate.netulb.beuic.esresearchgate.net The resulting composite material, termed ECM@PAMB-G, combines the electrical conductivity of the polymer with the biocompatibility and structural support of the dECM. uic.es The synthesis of the PAMB-G itself involves the polymerization of AMB monomers, which are then grafted onto gelatin chains. researchgate.net

The resulting ECM@PAMB-G/PVA nerve guidance conduit has demonstrated a range of properties essential for promoting peripheral nerve regeneration. uic.es These conduits have shown excellent cytocompatibility, appropriate biodegradability, and the necessary mechanical and electrical properties to support nerve repair. uic.es

In Vitro Studies

Laboratory studies have confirmed the beneficial effects of the ECM@PAMB-G hydrogel on key cell types involved in nerve regeneration. The material has been shown to significantly promote the proliferation and migration of PC12 cells, a cell line commonly used as a model for neuronal cells, and primary Schwann cells, which are crucial for the formation of the myelin sheath around nerve fibers. uic.esresearchgate.net Furthermore, the hydrogel supports the growth of axons from dorsal root ganglions (DRG). uic.esresearchgate.net

Table 1: In Vitro Performance of ECM@PAMB-G Hydrogel

Cell Type Observed Effect Reference
PC12 Cells Enhanced proliferation and migration uic.esresearchgate.net
Primary Schwann Cells Enhanced proliferation and migration uic.esresearchgate.net
Dorsal Root Ganglion (DRG) Promoted axon growth uic.esresearchgate.net

In Vivo Studies

The efficacy of the ECM@PAMB-G/PVA conduit has also been evaluated in animal models. In a rat sciatic nerve injury model, the implantation of the conductive conduit led to significant improvements in nerve regeneration compared to controls. uic.esresearchgate.net These improvements were observed across several key metrics of nerve repair.

The in vivo research findings highlight the synergistic effect of the extracellular matrix components and the electrical cues provided by the conductive polymer in enhancing peripheral nerve regeneration. uic.es The results suggest that these advanced nerve guidance conduits could be a promising alternative to traditional autografts for the surgical repair of peripheral nerves. uic.esresearchgate.net

Table 2: In Vivo Outcomes in a Rat Sciatic Nerve Model with ECM@PAMB-G/PVA Conduit

Outcome Metric Result Reference
Axonal Regeneration Improved uic.esresearchgate.net
Schwann Cell Migration Enhanced uic.esresearchgate.net
Myelin Sheath Formation Improved uic.esresearchgate.net
Functional Recovery Enhanced uic.esresearchgate.net

Compound List

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
This compound
3-amino-4-methoxybenzoic acid (AMB)
Poly(3-amino-4-methoxybenzoic acid)-gelatin (PAMB-G)
Poly(vinyl alcohol) (PVA)

Pharmacological and Biological Research Applications of Boc 4 Amino 3 Methoxybenzoic Acid Derivatives

Medicinal Chemistry and Pharmaceutical Development Programs.benchchem.com

The utility of Boc-4-amino-3-methoxybenzoic acid as a key intermediate is well-established in medicinal chemistry and pharmaceutical development. Its stable, yet readily cleavable, Boc-protecting group allows for precise chemical modifications at other positions of the molecule, facilitating the synthesis of complex and targeted therapeutic agents. This strategic approach has been pivotal in the generation of compound libraries for high-throughput screening and the subsequent optimization of promising lead structures.

The this compound framework has served as a foundational element in the discovery of new bioactive molecules. By systematically modifying the core structure, researchers have been able to explore a vast chemical space, leading to the identification of compounds with previously unknown biological activities. This process often involves the creation of a diverse library of derivatives, which are then screened against a panel of biological targets to identify initial "hits." These hits, which exhibit a desired biological effect, then become the starting point for more focused drug discovery efforts. The inherent versatility of the this compound scaffold allows for the introduction of various functional groups, which can profoundly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Once a lead compound with desirable biological activity is identified, the process of lead optimization begins. This critical phase of drug development aims to enhance the therapeutic efficacy of the initial hit by refining its chemical structure. This compound and its derivatives play a crucial role in this process, providing a malleable template for systematic structural modifications. For instance, in the development of 5-HT4 receptor agonists for Alzheimer's disease research, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been investigated to improve efficacy. dtu.dk Medicinal chemists can strategically alter various parts of the molecule, such as the substituents on the aromatic ring or the nature of the side chains, to improve key drug-like properties. These properties include target affinity and selectivity, metabolic stability, oral bioavailability, and a favorable safety profile. The ultimate goal of lead optimization is to produce a drug candidate with the optimal balance of potency, selectivity, and pharmacokinetic properties to warrant further development and clinical testing.

Neuropharmacological Research Applications

Derivatives of this compound have been explored for their potential in treating neurological disorders, including Alzheimer's disease.

Development of Agents Targeting Neurological Disorders

The core structure of 4-amino-3-methoxybenzoic acid is a key component in the synthesis of multi-target directed ligands (MTDLs) for neurological disorders. frontiersin.orgnih.gov These MTDLs are designed to interact with multiple biological targets involved in the pathogenesis of diseases like Alzheimer's. For instance, derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and agonists of serotonin (B10506) receptors (5-HT4), which may help in restoring cholinergic neurotransmission and promoting neuroprotective pathways. frontiersin.orgnih.govmdpi.comdtu.dk The synthesis often involves the use of Boc-protected intermediates to facilitate the construction of these complex molecules. mdpi.comnih.gov

Investigation of Neuroprotective Compounds

Several studies have highlighted the neuroprotective effects of compounds derived from or related to 4-amino-3-methoxybenzoic acid. nih.gov One such derivative, compound 8e, a selective butyrylcholinesterase (BuChE) inhibitor, has demonstrated significant neuroprotective efficacy in cellular and animal models of Alzheimer's disease. nih.gov It has been shown to protect against Aβ-induced cellular injury and improve cognitive function. nih.gov Furthermore, some benzoic acid-based nitrones have been found to be effective and selective acetylcholinesterase inhibitors with neuroprotective properties, capable of preventing oxidative stress in neuronal cells. researchgate.net In a large-scale phenotypic drug screen, 3-Amino-4-methoxybenzoic acid was identified as a potential neuroprotectant in a zebrafish model of retinitis pigmentosa. biorxiv.org

Oncology Research and Cancer Management

The investigation of this compound derivatives has extended into oncology research, with studies demonstrating their potential to inhibit cancer cell growth and induce apoptosis.

Inhibition of Tumor Cell Proliferation

Derivatives of methoxybenzoic acid have been shown to inhibit the proliferation of various cancer cell lines. acs.org For example, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been found to inhibit the proliferation of human and mouse prostate cancer cells by targeting the Akt/NFκB signaling pathway. nih.gov Similarly, novel sulphonamide-bearing methoxyquinazolinone derivatives, synthesized from 2-amino-3-methoxybenzoic acid, have exhibited significant antitumor activity against breast, colon, liver, and lung cancer cell lines. nih.gov Benzoxazole derivatives synthesized from benzoic acid have also shown moderate to good anti-breast cancer activity. researchgate.net Furthermore, some derivatives have been investigated as inhibitors of specific cellular targets, such as monopolar spindle 1 (MPS1) kinase, which is involved in cell division. acs.org

Induction of Apoptosis in Cancer Cell Lines

In addition to inhibiting proliferation, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The novel anthracenyl-amino acid topoisomerase I inhibitor NU/ICRF 505 has been shown to induce substantial DNA fragmentation, a marker of apoptosis, in HL60 human leukemia cells. nih.gov HMBME, the curcumin derivative, also induces apoptosis in prostate cancer cells by inhibiting Akt kinase activity and reducing the levels of the p65 subunit of NFκB. nih.gov Other research has demonstrated that certain compounds can induce apoptosis in cancer cells through the regulation of mitochondrial function, leading to the release of cytochrome c and the activation of caspases. google.com

Table 1: Investigated Derivatives and their Biological Activities

Derivative/Related Compound Biological Activity Research Area
Hydrazide-hydrazones of 3-methoxybenzoic acid Antibacterial Antimicrobial
3-Amino-4-hydroxybenzoic acid Antioxidant, Neuroprotective Antioxidant, Neuropharmacology
3,4-dihydroxy-5-methoxybenzoic acid Antioxidant Antioxidant
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-(3-methylbenzyl)piperidin-4-yl)propan-1-one Multi-Target Directed Ligand (AChE inhibitor, 5-HT4R agonist) Neuropharmacology
Compound 8e (selective BuChE inhibitor) Neuroprotective Neuropharmacology
Benzoic acid-based nitrones Acetylcholinesterase inhibitor, Neuroprotective Neuropharmacology
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) Antiproliferative, Apoptosis-inducing Oncology
Sulphonamide-bearing methoxyquinazolinone derivatives Antiproliferative Oncology
Benzoxazole derivatives Antiproliferative Oncology
NU/ICRF 505 Apoptosis-inducing Oncology

Targeting Cell Survival Signaling Pathways (e.g., Akt/NFκB)unisi.it

Derivatives of this compound are of significant interest in the development of therapeutic agents that target key cell survival signaling pathways, such as the Akt/NF-κB cascade. These pathways are frequently dysregulated in various diseases, particularly in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis. The core structure of 4-amino-3-methoxybenzoic acid serves as a valuable scaffold for the synthesis of molecules designed to inhibit critical components of these pathways.

Research has shown that derivatives of methoxybenzoic acids can effectively inhibit cancer cell proliferation by targeting these signaling cascades. While direct studies on derivatives of this compound are limited in publicly available literature, the investigation of structurally related compounds provides significant insights into the potential of this chemical class.

A notable example is the curcumin analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), which shares a similar methoxybenzoic acid core. google.comnih.govscience.gov This compound has been demonstrated to target the Akt/NF-κB signaling pathway, which is crucial for the survival of various cancer cells, including those in prostate cancer. google.comnih.govscience.gov

The transcription factor NF-κB and the serine/threonine kinase Akt are key players in cell survival signaling and are often activated in malignancies. google.comnih.gov HMBME has been shown to inhibit the proliferation of human and mouse prostate cancer cells and induce apoptosis. google.comnih.gov The mechanism of action involves the direct inhibition of Akt signaling. google.comnih.gov

Detailed molecular investigations in LNCaP cells, a human prostate cancer cell line, have revealed that HMBME:

Reduces the levels of the activated, phosphorylated form of Akt. google.com

Inhibits the kinase activity of Akt. google.comnih.gov

Significantly reduces the transcriptional and DNA-binding activity of NF-κB. google.com

Decreases the levels of the p65 subunit of NF-κB. google.com

Overexpression of a constitutively active form of Akt was able to reverse the growth-inhibitory and apoptotic effects of HMBME, confirming that the compound's effects are mediated through the inhibition of Akt signaling. google.comnih.gov These findings underscore the potential of the methoxybenzoic acid scaffold as a basis for developing targeted therapies that suppress major cell survival and anti-apoptotic pathways. google.com

The following table summarizes the key research findings on the effects of HMBME on the Akt/NF-κB pathway in prostate cancer cells.

CompoundCell LineTarget PathwayKey FindingsReference
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Human Prostate Cancer)Akt/NF-κBInhibited Akt kinase activity, reduced phosphorylated Akt levels, and decreased NF-κB transcriptional activity. google.comnih.gov
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME)Mouse Prostate Cancer CellsAkt/NF-κBInhibited cell proliferation and induced apoptosis. google.comnih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies of Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental tools for predicting the binding orientation and affinity of a ligand to its protein target. This process allows for the virtual screening of extensive compound libraries, prioritizing candidates for synthesis and biological testing.

For derivatives of related aminobenzoic acid structures, docking studies have been instrumental in guiding SAR explorations. nih.gov A common workflow involves creating a virtual library of derivatives and docking them into the allosteric or active site of a target protein. nih.govdundee.ac.uk For instance, in studies on isoxazole (B147169) derivatives, docking was performed into the allosteric site of the RORγt protein (PDB: 4YPQ) using tools like the Glide molecular docking tool. nih.gov

Similarly, derivatives of 2-amino-3-methoxybenzoic acid, a close structural relative, have been evaluated as potential anticancer agents. nih.gov In one study, novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and their cytotoxic effects were assessed. nih.gov Molecular docking simulations were performed to understand their mechanism of action, predicting their binding affinity for the anti-apoptotic protein Bcl-2. nih.gov The results indicated strong binding, which correlated with the observed biological activity. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complex over time. nih.govacs.org These simulations provide insights into the dynamic nature of the interactions and the conformational changes that may occur upon ligand binding. acs.org

Table 1: Example Docking Simulation Results for Related Compounds

Compound/Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinazolinone Derivative 6Bcl-2-7.5Central substrate cavity residues nih.gov
Quinazolinone Derivative 10Bcl-2-7.9Central substrate cavity residues nih.gov
Isoxazole Derivative (FM26)RORγt (PDB: 4YPQ)-10.32Not specified nih.gov
BT13 (Small Molecule Ligand)GFRα1 (Allosteric Site)-7.9Not specified acs.org
BT18 (Small Molecule Ligand)GFRα1 (Allosteric Site)-9.8Not specified acs.org

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and conformational preferences of molecules. researchgate.netresearchgate.netresearchgate.net These calculations provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic characteristics.

Studies on related methoxybenzoic acid isomers have utilized DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to optimize molecular geometries and determine structural characteristics. researchgate.netresearchgate.net Such analyses help in understanding the influence of substituent positions (ortho, meta, para) on the electronic structure. researchgate.net Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This is vital for predicting how a molecule will interact with a biological target. researchgate.net

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into intermolecular interactions. researchgate.net

For example, DFT calculations on 3-amino-4-(Boc-amino)pyridine, a structurally analogous compound, were used to evaluate its molecular geometry, electronic properties, and nonlinear optical (NLO) behavior. researchgate.net These theoretical findings are often correlated with experimental data from FT-IR, Raman, and NMR spectroscopy to validate the computational models. researchgate.netresearchgate.net

Prediction of Binding Affinities and Biological Activities

A primary goal of computational studies is to predict the binding affinity and biological activity of novel compounds before their synthesis. Docking scores and calculated binding energies are often used as initial predictors of potency. nih.govnih.gov

Structure-activity relationship studies frequently show a correlation between computationally predicted scores and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). nih.gov For a series of isoxazole derivatives, a virtual library was docked, and the resulting Glide scores were compared with TR-FRET IC50 values, demonstrating a reasonable correlation that guided lead optimization. nih.gov

Table 2: Correlation of Computational Prediction with Biological Activity

Compound SeriesComputational MetricPredicted ValueExperimental AssayMeasured ValueReference
Isoxazole DerivativesGlide Score-10.32TR-FRET IC500.29 µM nih.gov
Quinazolinone Derivative 6Binding Affinity-7.5 kcal/molAnticancer IC50 (MCF-7)20.17 µM nih.gov
Quinazolinone Derivative 10Binding Affinity-7.9 kcal/molAnticancer IC50 (MCF-7)22.64 µM nih.gov
Somatostatin Analogue 15Binding Affinity (Ki)12 nM (predicted)hsst2 Binding Assay (IC50)1.8 nM acs.org

In addition to docking, other in silico tools like PASS (Prediction of Activity Spectra for Substances) can be used. researchgate.net PASS analysis predicts a wide range of biological activities based on the structural formula of a compound, helping to identify potential therapeutic applications or off-target effects. researchgate.net

Elucidation of Ligand-Receptor Interaction Mechanisms

Molecular docking not only predicts binding affinity but also provides detailed, three-dimensional models of how a ligand interacts with its receptor at the atomic level. nih.govnih.gov This elucidation of the ligand-receptor interaction mechanism is crucial for rational drug design.

Key interactions that are commonly analyzed include:

Hydrogen Bonds: These are critical for anchoring a ligand within the binding pocket. For example, SAR studies on RORγt inverse agonists revealed that the presence of a hydrogen bond donating N-heterocycle significantly increased potency by forming polar interactions with the backbone carbonyls of residues Leu353 and Lys354. dundee.ac.uk

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to binding affinity. mdpi.com

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor, enhancing binding stability. nih.gov

Covalent Bonds: In some cases, ligands are designed to form irreversible covalent bonds with a key residue in the active site, leading to permanent inactivation of the protein.

By understanding these specific interactions, chemists can modify the structure of Boc-4-amino-3-methoxybenzoic acid derivatives to optimize their fit and binding energy. For instance, if a hydrogen bond is identified as crucial, the molecule can be modified to enhance this interaction. Conversely, if a steric clash is observed, the interfering group can be replaced or removed. dundee.ac.uk This iterative process of computational analysis, synthesis, and biological testing is a cornerstone of modern SAR studies. researchgate.net

Advanced Characterization Techniques in Derivative Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H-NMR and ¹³C-NMR are routinely used to provide detailed information about the carbon-hydrogen framework of Boc-4-amino-3-methoxybenzoic acid and its derivatives.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group are expected. The aromatic protons typically appear in the downfield region of the spectrum, and their splitting patterns provide information about their relative positions on the benzene (B151609) ring. The methoxy group protons will appear as a sharp singlet, while the nine equivalent protons of the Boc group will also produce a characteristic singlet.

The ¹³C-NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals are expected for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound based on related structures.
Assignment Expected ¹H-NMR Chemical Shift (δ, ppm) Expected ¹³C-NMR Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.0110 - 140
Methoxy (-OCH₃)~3.8~56
Boc (-C(CH₃)₃)~1.5~28
Boc Quaternary C-~80
Carboxylic Acid (-COOH)10 - 13165 - 175
Aromatic C-NHBoc-135 - 145
Aromatic C-OCH₃-145 - 155
Aromatic C-COOH-120 - 130

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.govdergipark.org.tr These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the carbamate, the N-H stretch of the Boc-protected amine, and the C-O stretches of the methoxy and ester groups. The aromatic ring will also exhibit characteristic C-H and C=C stretching and bending vibrations.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While strong IR bands are associated with large changes in dipole moment, strong Raman bands are associated with large changes in polarizability. Therefore, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound.
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1680-17101680-1710
Boc GroupN-H stretch3300-35003300-3500
Boc GroupC=O stretch1700-17301700-1730
Methoxy GroupC-O stretch1000-13001000-1300
Aromatic RingC=C stretch1450-16001450-1600 (strong)
Aromatic RingC-H stretch3000-31003000-3100 (strong)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the Boc group, which is a common fragmentation pathway for Boc-protected amines. Other characteristic fragments would arise from the cleavage of the methoxy and carboxylic acid groups.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture. They are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a compound and to quantify the components of a mixture. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed.

Table 3: Typical HPLC Parameters for the Analysis of Boc-protected Amino Acid Derivatives.
Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of water and acetonitrile (B52724) (with an additive like trifluoroacetic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 5 - 20 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for the preliminary assessment of purity. researchgate.net In the synthesis of derivatives of this compound, TLC can be used to track the consumption of the starting material and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material, the progress of the reaction can be visualized. The relative polarities of the spots, indicated by their retention factors (Rf values), provide information about the components of the mixture. A successful reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Conformational Analysis and Crystallographic Studies of Derived Structures

The three-dimensional structure and solid-state packing of derivatives of this compound are dictated by the conformational preferences of the N-tert-butoxycarbonyl (Boc) protecting group, the orientation of the methoxy and carboxyl substituents on the benzene ring, and the resulting intermolecular interactions. While a specific crystal structure for this compound itself is not publicly documented, detailed insights can be drawn from crystallographic studies of its close structural analogs.

Conformational Preferences of the N-Boc Group

A key feature of N-Boc protected amines is the geometry of the urethane (B1682113) amide bond. Unlike typical peptide bonds, which strongly favor a trans conformation, the urethane linkage in Boc-amino derivatives can adopt both cis and trans conformations in crystals. The preferred conformation is influenced by steric effects and the potential for intermolecular hydrogen bonding.

Crystallographic Analysis of an Isomeric Derivative

A single-crystal X-ray diffraction study of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, a structural isomer of the methyl ester of this compound, provides significant insight into the likely conformation. In this structure, the molecule adopts a nearly planar, extended conformation. The amide-carbamate linkage, defined by the atoms C5—N1—C9—O4, exhibits a torsion angle of 174.66 (16)°, indicating a clear transoid arrangement. nih.gov This extended conformation is stabilized by and facilitates the formation of intermolecular N—H⋯O hydrogen bonds, which, along with C—H⋯O interactions, lead to the formation of inversion dimers in the crystal lattice. nih.gov

The linking angle between the aromatic ring and the amide group (C4—C5—N1—C9) is 170.99 (17)°, demonstrating a high degree of coplanarity between these two groups. nih.gov The crystal structure is further stabilized by aromatic π–π stacking and C—H⋯π contacts, resulting in a well-ordered three-dimensional supramolecular architecture. nih.gov

Table 1: Selected Crystallographic and Conformational Data for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. nih.gov
ParameterValue
Chemical FormulaC₁₃H₁₇NO₄
Amide-Carbamate Torsion Angle (C5—N1—C9—O4)174.66 (16)°
Ring-Amide Linking Angle (C4—C5—N1—C9)170.99 (17)°
Key Intermolecular InteractionsN—H⋯O and C—H⋯O hydrogen bonds, π–π stacking
Resulting Supramolecular MotifInversion dimers forming layered sheets

Crystallographic Studies of Related Benzoate (B1203000) Structures

Further understanding of the benzoate portion of the molecule can be gained from crystallographic studies of related compounds. For instance, the crystal structure of methyl 4-acetoxy-3-methoxybenzoate reveals specific orientations of the substituents on the phenyl ring. Analysis of such structures helps in predicting the steric and electronic effects that govern the preferred solid-state arrangement of this compound derivatives.

Table 2: Crystal System and Unit Cell Parameters for a Related Benzoate Derivative.
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)
Methyl 4-acetoxy-3-methoxybenzoate researchgate.netOrthorhombicP2₁2₁2₁5.5523(7)12.7610(17)15.374(2)1089.3(2)

Based on these related structures, it is anticipated that derivatives of this compound will crystallize in arrangements that maximize hydrogen bonding (via the N-H of the urethane and the carboxylic acid/ester group) and optimize packing through van der Waals and potential π-stacking interactions of the aromatic rings. The bulky tert-butyl group of the Boc protecting group will also play a significant role in defining the crystal packing by introducing steric constraints.

Future Directions and Emerging Research Avenues

Development of Novel, Efficient, and Environmentally Benign Synthetic Methodologies

The synthesis of Boc-4-amino-3-methoxybenzoic acid traditionally relies on established methods for the N-protection of the amino group of 4-amino-3-methoxybenzoic acid. However, the future of its synthesis is geared towards greener, more efficient, and cost-effective strategies.

Catalytic Innovations: A significant trend is the move away from stoichiometric reagents towards catalytic systems for the N-tert-butoxycarbonylation (Boc protection) of anilines. Recent research has highlighted several promising green catalysts that operate under mild, often solvent-free conditions. citedrive.com These methods offer high yields, excellent chemoselectivity, and the potential for catalyst recycling, making them economically and environmentally attractive. citedrive.comresearchgate.net For instance, the use of solid-supported acid catalysts like Amberlite-IR 120 allows for easy separation and reuse, minimizing waste.

Biocatalysis and Biosynthesis: An even more revolutionary approach lies in the biosynthesis of the aminobenzoic acid backbone. While chemical synthesis from petroleum-derived precursors is currently the norm, it involves hazardous materials and generates significant waste. mdpi.comgoogle.com Researchers are exploring microbial fermentation routes to produce aminobenzoic acids from renewable resources like glucose. mdpi.com This bio-based approach not only reduces environmental impact but also offers a sustainable alternative to traditional chemical methods. mdpi.com Future work could focus on engineering metabolic pathways in microorganisms to directly produce 4-amino-3-methoxybenzoic acid, which could then be efficiently protected using green catalytic methods.

Table 1: Comparison of Catalysts for N-Boc Protection of Anilines

Catalyst Conditions Reaction Time Yield (%) Key Advantages
Malic Acid Solvent-free, Room Temp 5 min 98% Fast, high yield, green, recyclable citedrive.com
Amberlite-IR 120 Solvent-free, Room Temp < 1 min 99% Heterogeneous, easily separable, recyclable
Lithium Hydroxide (B78521) Solvent-free, Room Temp Varies 98% Green, efficient for various amines researchgate.net
Picric Acid Solvent-free Varies High Eco-friendly protocol scilit.com
No Catalyst Solvent-free, Room Temp 12-24 h 25-37% Very slow, low yield citedrive.com

Expansion of Chemical Libraries for High-Throughput Screening

This compound is an ideal scaffold for the construction of diverse chemical libraries used in high-throughput screening (HTS) for drug discovery. duke.eduagilent.com The Boc-protected amine and the carboxylic acid group provide two orthogonal points for chemical modification, allowing for the systematic introduction of a wide variety of functional groups.

The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively applied using this scaffold. nih.gov By anchoring the carboxylic acid to a solid support, the Boc-protected amine can be deprotected and reacted with a diverse set of building blocks. Subsequently, the ester linkage to the resin can be cleaved, and the carboxylic acid can be coupled with another set of diverse amines, generating a large library of compounds from a few synthetic steps. Aminobenzoic acid cores have been successfully used to generate non-peptide libraries containing thousands of compounds for biological screening. nih.gov

The future in this area involves creating more complex and three-dimensional molecular architectures. By incorporating this compound into more sophisticated scaffolds, libraries can be designed to probe a wider range of biological targets. The development of automated synthesis platforms will further accelerate the generation of these libraries, providing a vast chemical space for HTS campaigns aimed at identifying novel therapeutic agents. youtube.com

Exploration of Unconventional Applications in Materials Science and Biotechnology

While primarily used in medicinal chemistry, the unique structure of this compound lends itself to exploration in materials science and biotechnology.

Polymer Synthesis: Aminobenzoic acids are precursors to various polymers. uc.ptgoogle.com For example, copolymers of aminobenzoic acids and aniline (B41778) have been synthesized to create conducting polymers. researchgate.netresearchgate.net The Boc-protected derivative offers a way to control the polymerization process. The Boc group can prevent the amino group from participating in initial polymerization steps, allowing for the creation of well-defined block copolymers. After polymerization, the Boc group can be removed to expose the free amine, which can then be used for cross-linking or for grafting other polymer chains, leading to materials with novel electronic or mechanical properties. The development of combinatorial methods for creating polymer scaffold libraries for tissue engineering is an emerging area where such controlled functionalities are highly desirable. duke.edu

Bioconjugation and Linker Technology: In biotechnology, bifunctional molecules are often used as linkers to connect different molecular entities, such as in antibody-drug conjugates (ADCs). njbio.comlumiprobe.com The structure of this compound, with its protected amine and carboxylic acid, makes it a candidate for development into a novel linker. After coupling the carboxylic acid to one molecule, the Boc group can be removed to allow the amine to be attached to a second molecule. The rigid aromatic core provides defined spacing, while the methoxy (B1213986) group can be used to fine-tune solubility and electronic properties. This could lead to the development of new classes of linkers for creating diagnostic probes or targeted therapeutics.

Synergistic Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and building blocks like this compound are set to play a crucial role in this new paradigm. nih.gov

Predictive Modeling: ML algorithms can predict the physicochemical and biological properties of molecules with increasing accuracy. arxiv.orgmedium.com By using this compound as a core scaffold, vast virtual libraries can be generated in silico. ML models, trained on existing experimental data, can then be used to predict the properties of these virtual compounds, such as their binding affinity to a specific protein target or their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. mit.edu

De Novo Drug Design: Generative AI models can go a step further by designing entirely new molecules with desired properties. acs.org These models can learn the "language" of chemistry from large datasets of known molecules. mit.edu By providing the model with a scaffold like this compound and a set of desired properties, the AI can suggest novel modifications and substitutions to create potent and selective drug candidates. This synergistic approach, combining the creativity of AI with the practical utility of versatile chemical building blocks, represents a powerful future direction in the quest for new medicines. nih.gov

Table 2: Role of this compound in AI/ML Drug Discovery Workflow

Stage Application of AI/ML Role of this compound
Virtual Library Generation Combinatorial enumeration algorithms Serves as a core scaffold for generating a large, diverse set of virtual compounds.
Property Prediction QSAR/QSPR models, Deep Neural Networks Derivatives are evaluated in silico for properties like binding affinity, solubility, and toxicity. arxiv.orgacs.org
Hit Prioritization Supervised learning, classification models AI models rank virtual compounds based on predicted properties to select the best candidates for synthesis.
De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Used as a known-good fragment or starting point for AI to generate novel molecular structures with optimized properties.

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